molecular formula C16H26N2O3 B2955789 (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626207-96-3

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2955789
CAS No.: 626207-96-3
M. Wt: 294.395
InChI Key: AXOPRUJNLCSVAJ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Preparation of 2,5-Dimethoxybenzyl Alcohol: This can be synthesized from 2,5-dimethoxybenzaldehyde through reduction reactions using reagents like sodium borohydride.

    Formation of the Benzyl Halide: The 2,5-dimethoxybenzyl alcohol is then converted to the corresponding benzyl halide (e.g., chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution Reaction: The benzyl halide is reacted with 3-morpholin-4-yl-propylamine under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products include 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Products include 2,5-dimethoxybenzyl alcohol.

    Substitution: Products include N-substituted derivatives of the original amine.

Scientific Research Applications

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The methoxy groups and the morpholine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzyl Alcohol: A precursor in the synthesis of the target compound.

    3-Morpholin-4-yl-propylamine: Another precursor used in the synthesis.

    2,5-Dimethoxybenzaldehyde: A related compound with similar structural features.

Uniqueness

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the benzyl group with methoxy substitutions and the morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-4-5-16(20-2)14(12-15)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPRUJNLCSVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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